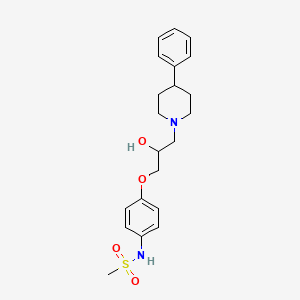
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide is an organic compound that belongs to the class of diphenylethers. This compound features a benzene ring bound to a piperidine ring, making it a significant structure in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves several steps. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and borane complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine or benzene rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including selective dopamine D2 receptor antagonists and malonyl-coA decarboxylase inhibitors with antiobesity and antidiabetic activities . Additionally, it is employed in the development of selective σ-ligands and glycogen synthase kinase-3β inhibitors . Its unique structure makes it valuable in both medicinal chemistry and industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and regulation of metabolic pathways.
Comparison with Similar Compounds
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide can be compared to other similar compounds, such as Melperone, Diphenidol, Dyclonine, Eperisone, and Cycrimine . These compounds share structural similarities, particularly the presence of the piperidine ring, but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64511-70-2 |
|---|---|
Molecular Formula |
C21H28N2O4S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H28N2O4S/c1-28(25,26)22-19-7-9-21(10-8-19)27-16-20(24)15-23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20,22,24H,11-16H2,1H3 |
InChI Key |
IYPHYBPRBGPAPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















